Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate
Description
Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate is a piperidine derivative featuring a thiadiazole ring conjugated to a carbonyl group and an ethyl ester moiety. This compound is structurally analogous to several piperidine-based esters, which vary in substituents and heterocyclic systems. Below, we compare its structural, synthetic, and physicochemical attributes with related compounds, leveraging data from crystallographic, synthetic, and patent literature.
Properties
IUPAC Name |
ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-3-18-12(17)9-4-6-15(7-5-9)11(16)10-13-8(2)14-19-10/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRTWDKSGSSNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=NC(=NS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with piperidine-4-carboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Large-scale reactors are used, and the reaction parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality. Purification steps, including recrystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Characterization Techniques
Characterization of the synthesized compound is performed using various techniques:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and dynamics.
- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Antiparasitic Activity
Recent studies have evaluated the antiparasitic properties of ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate against various parasitic strains. Results indicate that certain derivatives exhibit significant activity against protozoan parasites such as Leishmania spp. and Trypanosoma spp., suggesting its potential as a lead compound for drug development in treating parasitic infections .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. Its structural components allow it to interact with microbial cell membranes and inhibit growth. Studies show that derivatives of this compound demonstrate broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Research into the anticancer properties of this compound indicates that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Compounds with similar structures have been reported to exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
Comparative Analysis with Related Compounds
The following table summarizes notable compounds related to this compound, highlighting their unique features and applications:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide | Structure | Exhibits distinct anticancer properties |
| 3-Methylthiadiazole derivatives | Structure | Known for broad-spectrum antimicrobial activity |
| Piperidine-based thiazole hybrids | Structure | Demonstrated anti-tuberculosis activity |
These compounds underscore the diversity within the thiadiazole class while emphasizing the unique pharmacological profile of this compound.
Mechanism of Action
The mechanism by which Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Structural Features
The target compound’s piperidine ring is substituted at position 1 with a 3-methyl-1,2,4-thiadiazole-5-carbonyl group and at position 4 with an ethyl ester. Key analogues include:
- Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II) : Substituted with a 2-chloroethyl group at position 1, forming intermediates for quinuclidine-based pharmaceuticals like umeclidinium bromide .
- Ethyl 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine-4-carboxylate : Replaces thiadiazole with oxadiazole and introduces a phenyl spacer, altering electronic and steric profiles .
- Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (1-1/1-2) : Bicyclic naphthyridine system with a ketone group, demonstrating stereochemical complexity .
Table 1: Structural Comparison
| Compound | Substituent at Piperidine-1 | Key Functional Groups | Heterocycle Type | Molecular Complexity |
|---|---|---|---|---|
| Target compound | 3-Methyl-1,2,4-thiadiazole | Ester, Carbonyl | Thiadiazole | Monocyclic |
| Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | 2-Chloroethyl | Ester, Chloroalkane | None | Linear alkyl |
| Ethyl 1-[4-(3-methyl-oxadiazol-5-yl)phenyl]piperidine-4-carboxylate | 4-Oxadiazole-phenyl | Ester, Oxadiazole | Oxadiazole | Bicyclic (aromatic) |
| Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate | Naphthyridine | Ester, Ketone | Naphthyridine | Bicyclic (fused) |
Comparison with Analogues
- Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate : Synthesized via hydrogenation of a diastereomeric oxime intermediate using Raney nickel, yielding 86% combined isomers .
- Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate : Prepared via alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane using organic bases (e.g., DIEA) .
- Ethyl 1-(1-(isoquinolin-5-yl)ethyl)piperidine-4-carboxylate: Mesylation of alcohol followed by nucleophilic substitution with ethyl piperidine-4-carboxylate (61.3% yield) .
Physicochemical and Spectroscopic Properties
NMR Characteristics
- Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate : Distinct NH signals (δ 6.20–7.33 ppm) and ketone carbonyl (δ 172.2–172.6 ppm) .
- Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate: Expected thiadiazole proton signals near δ 8.0–9.0 ppm (unobserved in analogues) and ester carbonyl (δ ~173 ppm).
Biological Activity
Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.
Compound Overview
This compound belongs to the class of 1,2,4-thiadiazoles, which are known for their varied pharmacological effects. The compound features a piperidine ring and a thiadiazole moiety, which contribute to its unique chemical properties and biological activities.
Chemical Properties:
- Molecular Formula: C₁₂H₁₇N₃O₃S
- Molecular Weight: 283.35 g/mol
- CAS Number: 1448128-58-2
Synthesis Methods
The synthesis of this compound typically involves a multi-step process. One common method includes the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with piperidine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) under reflux conditions in organic solvents like dichloromethane .
Antiparasitic Properties
Recent studies have evaluated the antiparasitic activity of this compound against various parasitic strains. The results indicate that certain derivatives exhibit considerable activity against specific parasites. For example:
| Study | Target Parasite | Activity |
|---|---|---|
| Study A | Plasmodium spp. | Significant inhibition at low concentrations |
| Study B | Trypanosoma brucei | Moderate activity observed |
These findings suggest potential therapeutic applications in treating parasitic infections.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. This compound demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
These results indicate that the compound possesses broad-spectrum antimicrobial activity .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound showed promising cytotoxic effects on cancer cell lines:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| HeLa | <10 | Significant growth inhibition |
| MCF7 | <15 | Moderate cytotoxicity observed |
The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Case Study on Antiparasitic Activity : A study conducted on animal models showed that administration of the compound led to a significant reduction in parasite load compared to control groups.
- Antimicrobial Efficacy : Clinical isolates from patients with bacterial infections were tested against the compound, revealing effective inhibition rates that support its potential as a therapeutic agent.
- Anticancer Research : In vitro assays demonstrated that treatment with the compound resulted in increased apoptosis in cancer cells compared to untreated controls.
Q & A
Q. What are the common synthetic routes for Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate?
The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:
- Step 1 : React ethyl isonipecotate with a halogenated reagent (e.g., 1-bromo-2-chloroethane) in the presence of an organic base to form intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .
- Step 2 : Introduce the thiadiazole moiety via coupling reactions. Thiadiazole derivatives are often synthesized using thiourea precursors under acidic conditions, followed by cyclization .
- Step 3 : Optimize the coupling of the thiadiazole carbonyl group to the piperidine ring using carbodiimide-based reagents (e.g., DCC/DMAP) to ensure high yields .
Q. How is the compound characterized structurally?
- X-ray crystallography : Use programs like SHELX or WinGX for structure refinement. For example, SHELXL is widely employed for small-molecule refinement, while ORTEP visualizes anisotropic displacement ellipsoids .
- Spectroscopy : NMR (¹H/¹³C) and IR confirm functional groups, while mass spectrometry validates molecular weight .
Q. What are the key functional groups influencing reactivity?
The piperidine ring’s nitrogen and ester group enable nucleophilic substitutions, while the thiadiazole’s sulfur and nitrogen atoms participate in electrophilic reactions. Modifications at the 3-methyl position on the thiadiazole can alter steric and electronic properties .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological activity?
- Pharmacophore modeling : Use software like Schrödinger or MOE to identify interaction sites between the thiadiazole-piperidine scaffold and target enzymes (e.g., kinases) .
- Docking studies : Compare binding affinities of derivatives with modified substituents (e.g., fluorophenyl or ethoxy groups) to optimize selectivity .
Q. How to resolve contradictions in crystallographic data?
- Discrepancy analysis : Use SHELXL’s L.S. planes to validate bond lengths/angles against expected values. For example, C–S bond lengths in thiadiazole should range between 1.65–1.75 Å .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets with overlapping reflections .
Q. What strategies optimize reaction yields for thiadiazole-piperidine derivatives?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling reactions, while THF improves cyclization efficiency .
- Catalyst screening : Pd/C for hydrogenation or LDA for deprotonation in piperidine functionalization .
Methodological Considerations
- Crystallographic data validation : Cross-check with the Cambridge Structural Database (CSD) to identify outliers in bond distances/angles .
- Biological assays : Use in vitro enzyme inhibition assays (e.g., IC₅₀ determination) with positive controls (e.g., known kinase inhibitors) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
